Foreword: The Tetrazole Moiety in Modern Chemistry
Foreword: The Tetrazole Moiety in Modern Chemistry
An In-depth Technical Guide to the Core Basic Properties of Methyl 1H-Tetrazol-1-ylacetate
The tetrazole ring, a deceptively simple five-membered heterocycle containing four nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science. Its ability to act as a stable, non-classical bioisostere for the carboxylic acid group has cemented its role in the development of numerous therapeutic agents.[1][2] The tetrazole's unique electronic properties, metabolic stability, and capacity for hydrogen bonding and metal chelation offer a versatile platform for molecular design.[1] This guide focuses on a key derivative, Methyl 1H-tetrazol-1-ylacetate (CAS No. 55633-19-7), a pivotal building block for introducing the tetrazolylacetic acid side chain, most notably in the synthesis of blockbuster cephalosporin antibiotics.[3][4] We will dissect its fundamental properties, from its electronic structure and basicity to its synthesis and reactivity, providing researchers and drug development professionals with a comprehensive technical resource.
Physicochemical and Structural Characteristics
Methyl 1H-tetrazol-1-ylacetate is a white to pale yellow crystalline solid at room temperature.[5] Its structure features a methyl ester functionality connected via a methylene bridge to the N1 position of the 1H-tetrazole ring.[1] This substitution pattern is crucial, as it defines the molecule's reactivity and distinguishes it from its 2H-tetrazole isomer.
Core Properties
All quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 55633-19-7 | [3][4][6] |
| Molecular Formula | C₄H₆N₄O₂ | [3][6] |
| Molecular Weight | 142.12 g/mol | [3][6] |
| Melting Point | 50-52 °C | [4][7] |
| Boiling Point (Predicted) | 262.2 ± 42.0 °C | [4][7] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [4][7] |
| IUPAC Name | methyl 2-(1H-tetrazol-1-yl)acetate | [6] |
| Topological Polar Surface Area | 69.9 Ų | [6][8] |
| Hydrogen Bond Acceptor Count | 5 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Rotatable Bond Count | 3 | [8] |
Molecular Geometry
The tetrazole ring itself is an aromatic, planar system.[1] X-ray crystallography studies of related tetrazole structures confirm this planarity, which is a consequence of the 6π-electron aromatic system.[5] The acetate ester group in methyl 1H-tetrazol-1-ylacetate is typically oriented to minimize steric hindrance with the ring.[1] This defined geometry is critical for its interaction with biological targets or for directing synthetic transformations.
Figure 1: Structure of Methyl 1H-tetrazol-1-ylacetate.
Electronic Properties and Basicity
While the parent 1H-tetrazole is known for its acidity (pKa ≈ 4.9), which is comparable to acetic acid, N1-substitution fundamentally alters this property.[2][5] Methyl 1H-tetrazol-1-ylacetate lacks the acidic N-H proton and is, therefore, not an acid in the Brønsted-Lowry sense.
Understanding Tetrazole Acidity (The Parent System)
The acidity of 1H-tetrazole stems from the remarkable stability of its conjugate base, the tetrazolate anion.[9] Upon deprotonation, the negative charge is delocalized across all four nitrogen atoms through resonance, spreading the charge density and stabilizing the anion.[2] This high degree of resonance stabilization is the primary reason for its pKa being similar to that of carboxylic acids, underpinning its utility as a bioisostere.[1][9]
Figure 2: Acidity of the parent 1H-tetrazole scaffold.
Basicity of Methyl 1H-Tetrazol-1-ylacetate
With the acidic proton removed, the basic properties of the remaining nitrogen atoms become prominent. The lone pairs of electrons on the "pyridine-like" nitrogen atoms (N3 and N4, and to a lesser extent N2) can act as proton acceptors. The predicted pKa of 0.23 for this molecule likely refers to the pKa of its conjugate acid (pKaH), indicating it is a weak base.[4][7] This weak basicity is sufficient for the molecule to coordinate with metal ions, a property leveraged in the design of metal-organic frameworks and as potential metal chelators in biological systems.[1]
Synthesis and Purification
Methyl 1H-tetrazol-1-ylacetate is typically synthesized via a two-step process: first, the formation of 1H-tetrazole-1-acetic acid, followed by esterification. The most common route to the acid involves a multicomponent reaction between glycine, an orthoformate, and an azide source.[1][10]
Figure 3: General synthetic workflow for Methyl 1H-tetrazol-1-ylacetate.
Experimental Protocol: Synthesis of 1H-Tetrazole-1-acetic acid
This protocol is adapted from established literature procedures for the synthesis of the key precursor.[10]
Materials:
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Glycine
-
Triethyl orthoformate
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine sodium azide (0.3 mol) and glacial acetic acid (125 mL).
-
Initial Heating: Blanket the mixture with nitrogen and heat to 55 °C with stirring. Continue until most of the solids have dissolved (approx. 15 minutes).
-
Causality Note: Heating is required to dissolve the reagents and achieve a sufficient reaction rate. The nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen.
-
-
Addition of Reagents: Add glycine (0.25 mol) and triethyl orthoformate (0.27 mol) to the reaction mixture.
-
Causality Note: Glycine provides the N-CH₂-COOH backbone. Triethyl orthoformate reacts with glycine and azide in situ to form the heterocyclic ring.
-
-
Reaction: Maintain the temperature at 50-55 °C with continuous stirring under nitrogen for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl (25 mL) and evaporate the solvent under reduced pressure to obtain a solid residue.
-
Causality Note: Acidification ensures the product is in its neutral carboxylic acid form and helps in the subsequent work-up.
-
-
Extraction: Extract the residue with ethyl acetate (4 x 100 mL). Combine the organic extracts and evaporate the solvent to yield the crude 1H-Tetrazole-1-acetic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.
Note: The subsequent esterification to methyl 1H-tetrazol-1-ylacetate can be achieved using standard Fischer esterification conditions (refluxing in methanol with a catalytic amount of sulfuric acid).
Chemical Reactivity
The reactivity of methyl 1H-tetrazol-1-ylacetate is dominated by the ester functional group and the tetrazole ring.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid, 1H-tetrazole-1-acetic acid, under either acidic or basic conditions. This is a key reaction, as the acid is often the active species required for subsequent coupling reactions.[1]
-
Amide Bond Formation: The corresponding carboxylic acid is readily activated (e.g., with carbodiimides or conversion to an acyl chloride) to react with amines, forming amide bonds. This is the cornerstone of its use in synthesizing cephalosporins, where it is coupled to the 7-aminocephalosporanic acid (7-ACA) core.
-
Ring Nitrogen Reactivity: The nitrogen atoms of the tetrazole ring can act as ligands for metal chelation or participate in nucleophilic substitution reactions, allowing for further functionalization of the heterocycle.[1]
Figure 4: Key reaction pathways for Methyl 1H-tetrazol-1-ylacetate.
Applications in Research and Drug Development
The primary application of methyl 1H-tetrazol-1-ylacetate is as a crucial intermediate in pharmaceutical synthesis.
-
Antibiotics: Its most notable use is in the synthesis of the first-generation cephalosporin antibiotic, cefazolin. The 1H-tetrazol-1-acetyl side chain is essential for the drug's antibacterial activity.[3][4][7] It is also used in optimizing the production of cephalosporin acid synthetase in Escherichia coli.[3][4]
-
Organic Synthesis: It serves as a versatile building block for introducing the tetrazolyl-methyl moiety into a wide range of organic molecules.[1]
-
Medicinal Chemistry Research: Derivatives of methyl 1H-tetrazol-1-ylacetate are actively explored for various biological activities, including antimicrobial and anticancer properties. The tetrazole ring's ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it an attractive scaffold for drug design.[1]
-
Materials Science: The tetrazole moiety can be incorporated into polymers or used to construct metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.[1]
Safety and Handling
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood.[12] Avoid contact with skin, eyes, and clothing.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]
-
Inhalation/Ingestion: Avoid breathing dust or vapors. Avoid ingestion.[12] If inhaled, move to fresh air. If ingested, seek medical attention.[14]
-
Fire and Explosion Hazard: Some tetrazole compounds are flammable solids.[13] Finely dispersed dust may form explosive mixtures in the air.[15] Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage is often under an inert atmosphere at 2-8°C.[16]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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Ostrovskii, V. A., et al. (2023, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]
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ResearchGate. (2008, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]
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PubChem. methyl 1H-tetrazol-1-ylacetate. National Center for Biotechnology Information. [Link]
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Quora. (2018, July 13). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?[Link]
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CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]
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Dömling, A., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]
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PrepChem.com. Synthesis of 1H-Tetrazole-1-acetic acid. [Link]
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Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]
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Asif, M. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]
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Zheng, H., et al. (2021). Phase transition and chemical reactivity of 1H-tetrazole under high pressure up to 100 GPa. Physical Chemistry Chemical Physics. [Link]
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Eberhardt, L.J., et al. (2024, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
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PubChem. 1-Tetrazolylacetic acid. National Center for Biotechnology Information. [Link]
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